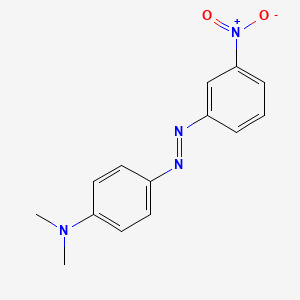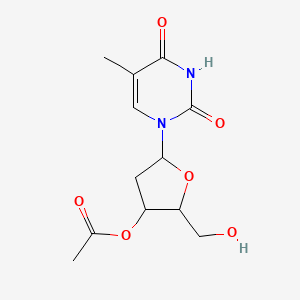
3'-O-Acetylthymidine
概要
説明
3’-O-Acetylthymidine is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis .
Molecular Structure Analysis
The molecular formula of 3’-O-Acetylthymidine is C12H16N2O6 . More detailed structural information or analysis is not available from the search results.科学的研究の応用
Cytotoxic Activity in Cancer Cell Lines
3'-O-Acetylthymidine has been identified as a metabolite isolated from the Formosan soft coral Caldiella australis. This compound, among others, exhibited varying degrees of cytotoxic activity against human liver and breast cancer cell lines. This suggests its potential role in cancer research, particularly in exploring new therapeutic compounds derived from marine sources (Ahmed et al., 2006).
Potential in Chemoprevention
In the context of chemoprevention, a study on various naturally-occurring and synthetic chemicals, including 1'-acetoxychavicol acetate and related compounds, evaluated their effects on apoptosis and cell proliferation in human colon cancer cells. Although this compound was not explicitly mentioned, this research provides a framework for understanding how similar acetylated compounds might influence cancer cell dynamics and could be potential agents for cancer prevention (Zheng et al., 2002).
Role in Nucleic Acid Chemistry
This compound also finds its relevance in the field of nucleic acid chemistry. For instance, a study on the synthesis of 3′,5′-dithiothymidine, an important compound in nucleic acid research, describes a procedure that involves the use of related thymidine derivatives. This highlights the compound's significance in developing novel nucleic acid analogs for various biochemical applications (Wang et al., 2005).
Apoptotic Effects in Tumor Cells
Another study explored the antitumor activity of 1'-acetoxychavicol acetate (ACA) in Ehrlich ascites tumor cells. The findings showed that ACA induced apoptosis in tumor cells through the modulation of polyamine metabolism and caspase-3 activation. As this compound shares a similar structural moiety with ACA, this provides an insight into how structurally related compounds might exhibit antitumor properties (Moffatt et al., 2000).
作用機序
Target of Action
It is known that 3’-o-acetylthymidine is a purine nucleoside analog . Purine nucleoside analogs typically target indolent lymphoid malignancies .
Mode of Action
3’-O-Acetylthymidine, as a purine nucleoside analog, exhibits broad antitumor activity . The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .
Biochemical Pathways
Given its mode of action, it can be inferred that it likely affects pathways related to dna synthesis and apoptosis .
Result of Action
The molecular and cellular effects of 3’-O-Acetylthymidine’s action are primarily related to its antitumor activity. By inhibiting DNA synthesis and inducing apoptosis, it can effectively target and eliminate malignant cells in indolent lymphoid malignancies .
Safety and Hazards
特性
IUPAC Name |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-6-4-14(12(18)13-11(6)17)10-3-8(19-7(2)16)9(5-15)20-10/h4,8-10,15H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFKBRPHBYCMQU-IVZWLZJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3'-O-Acetylthymidine?
A1: this compound has the molecular formula C12H16N2O6 and a molecular weight of 284.26 g/mol. [, ]
Q2: What are the key spectroscopic characteristics of this compound?
A2: Raman spectroscopy has been used to differentiate the structure of this compound from other thymidine derivatives like thymidine itself (TM) and 3',5'-di-O-acetylthymidine (3'5'DOATM). These differences arise from conformational variations in the thymidine moiety. [] Additionally, X-ray powder diffraction data has been used to determine the crystal structure of this compound. []
Q3: How is this compound typically synthesized?
A3: Several synthetic routes exist, including:
- Direct acetylation: This involves reacting thymidine with an acetylating agent, such as acetic anhydride. [, ]
- Selective hydrolysis: this compound can be obtained via the selective enzymatic hydrolysis of the 5′-O-acetyl group of 3′,5′-di-O-acetylthyidine using enzymes like porcine pancreatic lipase. []
Q4: Can this compound be used in oligonucleotide synthesis?
A4: Yes, this compound serves as a building block in oligonucleotide synthesis. It can react with a nucleotide-5'-phosphorylating agent to form a dinucleotide. [, ] For example, it reacts with thymidine 5'-monophosphate in the presence of dimethylformamidethionyl chloride complex to yield thymidinyl (3'-5') thymidine. []
Q5: Has this compound been used to synthesize other modified nucleotides?
A5: Yes, this compound has been used as a starting material in the synthesis of a novel phosphoramidite, 5'-O-(3-thiopropyl)methylphosphorylthymidine 3'-(2-cyanoethyl)phosphoramidite. [] This involved a three-step reaction sequence starting from this compound.
Q6: What are the biological applications of this compound?
A6: this compound is mainly used in research settings. It can be employed as:
- A building block for modified oligonucleotides: This allows researchers to study the impact of modifications on oligonucleotide properties and function. [, ]
- A substrate for studying enzyme activity: For instance, the regioselective hydrolysis of this compound by various lipases and esterases has been investigated. []
- A precursor for synthesizing potentially bioactive compounds: This includes analogues of nucleoside antibiotics like ascamycin, with potential antiviral activity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



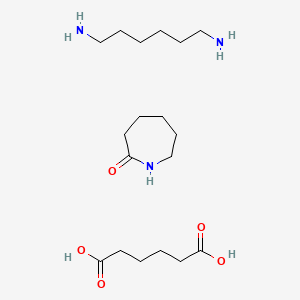
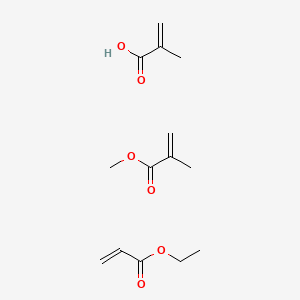
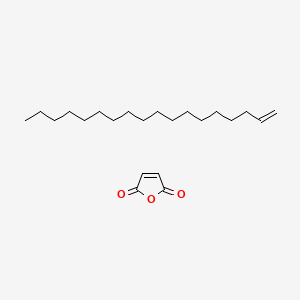
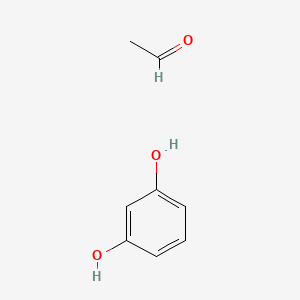
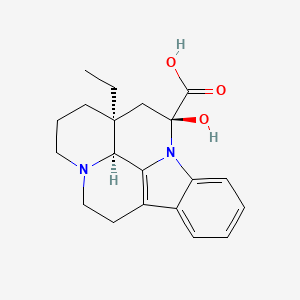
![3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[(2-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide](/img/no-structure.png)
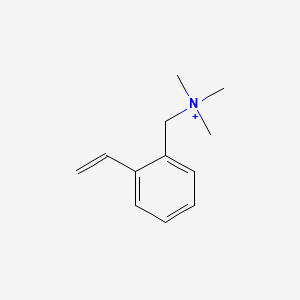
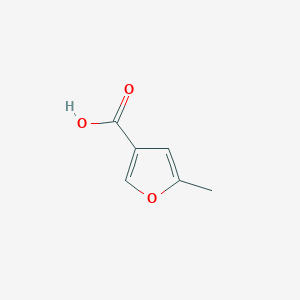
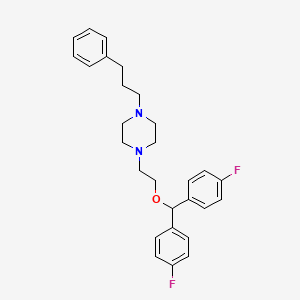

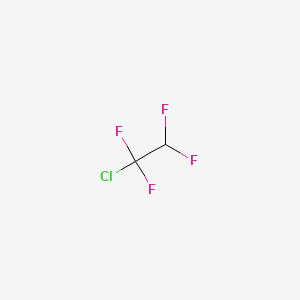
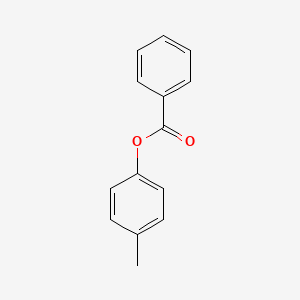
![Chloro[p-[(2-hydroxy-1-naphthyl)azo]phenyl]mercury](/img/structure/B1584698.png)
